A Comprehensive Technical Guide to 3-Fluoro-2-(pyrrolidin-1-yl)pyridine for Medicinal Chemistry Professionals
A Comprehensive Technical Guide to 3-Fluoro-2-(pyrrolidin-1-yl)pyridine for Medicinal Chemistry Professionals
Disclaimer: This document is intended for informational purposes for research, and drug development professionals. It is not a substitute for rigorous, experimentally validated data. All laboratory work should be conducted by qualified personnel using appropriate safety protocols.
Executive Summary
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a fluorinated heterocyclic compound with significant potential as a building block in modern drug discovery. The strategic incorporation of a fluorine atom and a pyrrolidine moiety onto the pyridine scaffold imparts a unique combination of physicochemical and pharmacological properties. This guide provides an in-depth analysis of its chemical characteristics, a detailed synthesis protocol, an exploration of its reactivity, and a discussion of its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors, central nervous system (CNS) active agents, and novel therapeutics. While specific biological activity data for this exact molecule is not extensively available in the public domain, this paper will extrapolate its potential based on the well-established roles of its constituent pharmacophores.
Introduction: The Strategic Value of Fluorinated Aminopyridines in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile core for interacting with a wide array of biological targets. The introduction of a fluorine atom, a common strategy in drug design, can profoundly modulate a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. Furthermore, the 2-aminopyridine motif is a well-known pharmacophore that can engage in key hydrogen bonding interactions with protein targets. The incorporation of a cyclic amine, such as pyrrolidine, at the 2-position can enhance potency and selectivity, as well as improve pharmacokinetic properties. Consequently, 3-Fluoro-2-(pyrrolidin-1-yl)pyridine represents a valuable and strategically designed building block for the synthesis of novel drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from solubility and permeability to formulation.
Core Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | N/A |
| CAS Number | 1019946-67-3 | [1][2] |
| Molecular Formula | C₉H₁₁FN₂ | |
| Molecular Weight | 166.20 g/mol | |
| Appearance | Light yellow to yellow-brown solid or oil | Commercial Suppliers |
| Predicted Boiling Point | ~256.7 °C at 760 mmHg | N/A |
| Predicted Density | ~1.15 g/cm³ | N/A |
| Purity (Typical) | >97% | Commercial Suppliers |
Spectroscopic Characterization (Predicted)
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¹H NMR: Resonances for the pyrrolidine protons would be expected in the aliphatic region (typically 1.8-3.5 ppm). The pyridine ring protons would appear in the aromatic region (typically 6.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and pyrrolidine substituents.
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¹³C NMR: The spectrum would show distinct signals for the carbons of the pyridine and pyrrolidine rings. The carbon atom directly bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatics.
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¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
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Mass Spectrometry (MS): The nominal mass would be 166, with the high-resolution mass spectrometry (HRMS) confirming the elemental composition. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring.
Synthesis and Mechanistic Considerations
The most common and efficient method for the synthesis of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous syntheses of fluorinated aminopyridines.
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Materials: 2,3-Difluoropyridine, Pyrrolidine, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
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Procedure:
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To a stirred solution of 2,3-difluoropyridine (1.0 eq) in anhydrous DMSO in a sealed reaction vessel, add anhydrous potassium carbonate (2.0 eq).
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Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 3-Fluoro-2-(pyrrolidin-1-yl)pyridine.
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Mechanistic Rationale
The regioselectivity of the reaction is dictated by the electronic properties of the 2,3-difluoropyridine ring. The pyridine nitrogen atom is electron-withdrawing, activating the C2 and C4 positions to nucleophilic attack. The fluorine atom at the 3-position further enhances the electrophilicity of the C2 position. Pyrrolidine, acting as a nucleophile, preferentially attacks the C2 position, forming a Meisenheimer intermediate. The subsequent elimination of the fluoride ion, a good leaving group, restores aromaticity and yields the desired product. The use of a polar aprotic solvent like DMSO is crucial for dissolving the reagents and facilitating the SNAr reaction.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine is governed by the pyridine ring, the fluorine atom, and the pyrrolidine substituent, making it a versatile scaffold for further chemical modifications.
Chemical Reactivity
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a base and a nucleophile, readily undergoing protonation or alkylation.
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Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, with the electron-donating pyrrolidine group directing incoming electrophiles primarily to the C5 position.
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Fluorine Atom: The carbon-fluorine bond is generally strong and stable. However, under specific conditions, such as with strong nucleophiles or through metal-catalyzed cross-coupling reactions, the fluorine atom could potentially be displaced.
Potential Therapeutic Applications
While specific biological data for 3-Fluoro-2-(pyrrolidin-1-yl)pyridine is limited in publicly accessible literature, its structural motifs are present in numerous biologically active compounds.
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Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The fluorine atom can enhance binding affinity and modulate selectivity. The pyrrolidine moiety can be further functionalized to interact with other regions of the ATP-binding pocket, making this compound a valuable starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases. A patent for asciminib, a kinase inhibitor, describes a molecule containing a substituted (pyrrolidin-1-yl)pyridine moiety, highlighting the relevance of this scaffold[3].
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Central Nervous System (CNS) Agents: The pyridine and pyrrolidine rings are common features in compounds targeting CNS receptors. For instance, various substituted pyridines have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases[4][5][6]. The specific substitution pattern of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine could be explored for its potential to modulate the activity of these and other CNS receptors.
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Antibacterial Agents: The 2-aminopyridine core is also found in some antibacterial agents. The introduction of fluorine can enhance the antibacterial activity of compounds[7]. Research into novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown that fluorinated pyridine moieties can significantly improve antibacterial efficacy[7].
Safety and Handling
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors or dust, and prevent contact with skin and eyes.
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Known Hazards of Related Compounds:
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First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water. Remove contaminated clothing.
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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If inhaled: Move to fresh air. If not breathing, give artificial respiration.
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If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion and Future Directions
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a strategically designed chemical entity that holds considerable promise for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure combines several key pharmacophoric features. While direct biological data for this specific molecule remains to be published, its potential as a precursor for novel kinase inhibitors, CNS-active compounds, and other therapeutic agents is significant. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new and effective medicines.
References
- Hoechst Aktiengesellschaft. (1995). U.S. Patent No. 5,445,763: 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. U.S.
- Kishida Chemical Co., Ltd. (2025, September 5). Safety Data Sheet: 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride.
- Google Patents. (n.d.). CN106397310A: 3-fluoropyridine preparation method high in yield and content.
- Shell Internationale Research Maatschappij B.V. (1986). EP 0192287 A2: Process for the preparation of fluorinated pyridines.
- National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In PubChem.
- National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In PubChem.
- Novartis AG. (2014). U.S. Patent No. 8,829,195: Pyrimidine compounds and their use as kinase inhibitors. U.S.
- Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77.
- El-Kashef, H. S., & El-Ashmawy, M. B. (2014). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 6(14), 1597–1613.
- The Dow Chemical Company. (1985). EP 0146924 A2: Preparation of difluorpyridine compounds.
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Kramar Chemicals. (n.d.). 3-FLUORO-2-(PYRROLIDIN-1-YL)PYRIDINE. Retrieved from [Link]
- Lundbeck, G. M., et al. (2022). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 27(15), 4935.
- National Center for Biotechnology Information. (n.d.).
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National Center for Biotechnology Information. (2013). -3-chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide. In PubChem.
- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944–2962.
- Ing. Petr Švec - PENTA s.r.o. (2024).
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4584.
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